[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine
Description
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine is an organic compound with a molecular formula of C9H16N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8(2)10-7-9-5-4-6-11(9)3/h4-6,8,10H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSQMWIMFRPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine typically involves the reaction of 1-methyl-1H-pyrrole with propan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with the pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-one, while reduction may produce [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine derivatives with different functional groups .
Scientific Research Applications
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-acetylpyrrole: Another pyrrole derivative with similar structural features but different functional groups.
2-Acetyl-1-methylpyrrole: A compound with a similar pyrrole core but different substituents.
N-Methyl-2-pyrrolidone: A structurally related compound with different chemical properties.
Uniqueness
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(1-Methyl-1H-pyrrol-2-yl)methylamine, also known as (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride, is a chemical compound that has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring substituted with a methyl group and an isopropylamine moiety. Its molecular formula is with a molecular weight of approximately 192.69 g/mol. The unique structure contributes to its interaction with various biological targets.
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its ability to interact with specific receptors and enzymes in the body. These interactions can modulate signaling pathways, affecting cellular responses related to neurotransmitter systems, inflammation, and cancer cell proliferation.
Key Interactions:
- Neurotransmitter Systems : The compound may influence serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
- Inflammatory Pathways : Preliminary studies suggest anti-inflammatory properties that could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Cancer Cell Lines : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
Anticancer Properties
Recent studies have demonstrated that (1-Methyl-1H-pyrrol-2-yl)methylamine exhibits significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12.50 | Growth inhibition |
| NCI-H460 | 42.30 | Induction of apoptosis |
| SF-268 | 3.79 | Significant cytotoxicity |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents .
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests it may have therapeutic applications in treating mood disorders and cognitive impairments. Studies indicate that it can enhance neurotransmitter activity, potentially alleviating symptoms associated with depression and anxiety .
Case Studies
- Study on Anticancer Activity : A study published in Molecular Pharmacology evaluated the cytotoxic effects of (1-Methyl-1H-pyrrol-2-yl)methylamine on human cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in breast and lung cancer models .
- Neuropharmacological Research : In an investigation into the compound's effects on neurotransmitter systems, researchers found that it increased serotonin levels in rat models, suggesting potential antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
